Di-tert-butyl oct-4-enedioate
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Overview
Description
Di-tert-butyl oct-4-enedioate is an organic compound with the molecular formula C16H28O4 It is a diester derived from oct-4-enedioic acid and tert-butyl alcohol This compound is known for its unique structural features, which include two tert-butyl ester groups attached to an oct-4-enedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl oct-4-enedioate can be synthesized through a multi-step process. One common method involves the reaction of diisopropylamine with n-butyllithium in dry tetrahydrofuran (THF) at low temperatures, followed by the addition of tert-butyl acetate . The reaction mixture is then treated with 1,4-dibromobut-2-ene, resulting in the formation of the desired diester . The crude product is purified using flash column chromatography to obtain this compound as colorless needles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl oct-4-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and diols.
Reduction: Reduction reactions can convert the double bond into single bonds, leading to saturated derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, resulting in the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst can reduce the double bond.
Substitution: Nucleophiles such as alcohols and amines can react with the ester groups under basic conditions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Diols: Resulting from further oxidation of epoxides.
Saturated Esters: Produced through reduction reactions.
Substituted Esters: Formed via nucleophilic substitution.
Scientific Research Applications
Di-tert-butyl oct-4-enedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a prodrug or a drug delivery agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of di-tert-butyl oct-4-enedioate involves its reactivity towards various chemical reagents. The double bond in the oct-4-enedioic acid moiety can undergo addition reactions, while the ester groups can participate in hydrolysis and substitution reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
Di-tert-butyl oct-4-enedioate can be compared with other similar compounds such as:
Di-tert-butyl malonate: Similar structure but lacks the double bond.
Di-tert-butyl succinate: Saturated analogue of this compound.
Di-tert-butyl fumarate: Contains a double bond but differs in the position and geometry of the double bond.
Properties
CAS No. |
64494-25-3 |
---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
ditert-butyl oct-4-enedioate |
InChI |
InChI=1S/C16H28O4/c1-15(2,3)19-13(17)11-9-7-8-10-12-14(18)20-16(4,5)6/h7-8H,9-12H2,1-6H3 |
InChI Key |
LVVGSTWYKKIANM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC=CCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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